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Introduction to PLK2 and the Inhibitor ON1231320

The Polo-like kinase (PLK) family, comprising five serine/threonine kinases in mammals (PLK1-
5), are critical regulators of the cell cycle and stress responses.[1][2] Among them, Polo-like
kinase 2 (PLK2), also known as Serum-inducible kinase (SNK), plays a multifaceted role in
cellular physiology.[3] It is a key player in centriole duplication during the G1/S phase of the cell
cycle and is regulated by upstream factors including CDK2/cyclin complexes and the tumor
suppressor p53.[1][4][5]

The role of PLK2 in cancer is complex and appears to be context-dependent. While some
studies suggest it functions as a tumor suppressor, particularly in breast and colorectal cancers
through pathways involving the mTOR signaling complex, other reports indicate it may have
oncogenic roles, for instance in glioblastoma.[2][3][5][6] This dual functionality makes PLK2 a
compelling target for investigation.

ON1231320 (also referred to as compound 7ao) is a potent, ATP-mimetic, and highly selective
small molecule inhibitor of PLK2.[7][8] Its specificity allows for the precise dissection of PLK2-
mediated signaling pathways without the confounding effects of inhibiting other PLK family
members.[7][9] These notes provide detailed applications, quantitative data, and experimental
protocols for utilizing ON1231320 as a tool to study PLK2 signaling.
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ON1231320: Mechanism of Action

ON1231320 is an arylsulfonyl pyrido-pyrimidinone that selectively inhibits the kinase activity of
PLK2.[7][9] By mimicking ATP, it binds to the kinase domain of PLK2, preventing the
phosphorylation of its downstream substrates.[8] The primary downstream effect of PLK2
inhibition in cancer cells is the disruption of cell cycle progression, leading to an arrest in the
G2/M phase.[7][8] This prolonged mitotic arrest ultimately triggers apoptotic cell death, a
process known as mitotic catastrophe.[1][9] This targeted mechanism makes ON1231320 a
valuable chemical probe for elucidating the specific functions of PLK2.
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Mechanism of Action: ON1231320
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b15603090?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5947326/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5947326/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5947326/
https://pubmed.ncbi.nlm.nih.gov/35256538/
https://pubmed.ncbi.nlm.nih.gov/35256538/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8827906/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8827906/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9309260/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5849802/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5849802/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2022.956225/full
https://www.medchemexpress.com/on1231320.html
https://aacrjournals.org/cancerres/article/71/8_Supplement/643/574502/Abstract-643-Targeting-cancer-with-a-selective-ATP
https://www.immune-system-research.com/2021/07/13/on1231320-is-a-highly-specific-plk2-inhibitor/
https://www.benchchem.com/product/b15603090#on1231320-for-studying-plk2-signaling-pathways
https://www.benchchem.com/product/b15603090#on1231320-for-studying-plk2-signaling-pathways
https://www.benchchem.com/product/b15603090#on1231320-for-studying-plk2-signaling-pathways
https://www.benchchem.com/product/b15603090#on1231320-for-studying-plk2-signaling-pathways
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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